N-methyl-N-(4-thiazolylmethyl)Carbamic chloride

Description

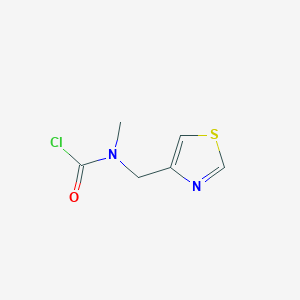

N-Methyl-N-(4-thiazolylmethyl)Carbamic chloride (C₆H₇ClN₂OS) is a carbamic acid derivative featuring a reactive acyl chloride group (-COCl) and a thiazole heterocycle. Structurally, it consists of a methyl group and a 4-thiazolylmethyl substituent bonded to the nitrogen of the carbamic chloride backbone. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, introduces electronic and steric effects that influence its reactivity and applications.

Properties

Molecular Formula |

C6H7ClN2OS |

|---|---|

Molecular Weight |

190.65 g/mol |

IUPAC Name |

N-methyl-N-(1,3-thiazol-4-ylmethyl)carbamoyl chloride |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(6(7)10)2-5-3-11-4-8-5/h3-4H,2H2,1H3 |

InChI Key |

MVSYMPFQPKUXDO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CSC=N1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE typically involves the reaction of thiazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted carbamates, thiazole oxides, and reduced thiazole derivatives .

Scientific Research Applications

N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-METHYL-N-(1,3-THIAZOL-4-YLMETHYL)CARBAMOYLCHLORIDE involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

N-Methyl-N-Phenylcarbamoyl Chloride (CAS 4285-42-1)

Key Properties :

Comparison :

- Substituent Effects : The phenyl group is electron-donating, reducing electrophilicity at the carbonyl carbon compared to the thiazolylmethyl group in the target compound. Thiazole’s electron-withdrawing nature enhances reactivity, making the target compound a stronger acylating agent.

- Solubility : The thiazole ring may improve solubility in polar solvents compared to the hydrophobic phenyl group.

Dimethylcarbamoyl Chloride (CAS 79-44-7)

Key Properties :

- Molecular Formula: C₃H₆ClNO

- Molecular Weight : 107.54 g/mol

- Hazard Classification: Listed under U097 as hazardous waste due to carcinogenicity .

Comparison :

- Reactivity : The absence of aromatic substituents simplifies its reactivity, making it a versatile but highly toxic acylating agent.

- Safety : Both dimethylcarbamoyl chloride and the target compound likely require stringent handling protocols, though the thiazole moiety may introduce additional toxicity concerns.

4-Nitrophenyl-N-(2-Isopropylthiazol-4-ylmethyl)-N-Methylcarbamate

Key Properties :

Comparison :

- Functional Group : The carbamate ester (-OCONR₂) is less reactive than the carbamic chloride (-COCl), highlighting the target compound’s utility in nucleophilic substitution reactions.

- Synthetic Utility : Carbamic chlorides like the target compound are precursors to carbamates, enabling modular synthesis of diverse derivatives.

Data Table: Comparative Analysis

Biological Activity

N-methyl-N-(4-thiazolylmethyl)carbamic chloride is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is significant for its biological activity. The general structure can be represented as follows:

This compound's unique structural attributes allow it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates often act as inhibitors of enzymes such as acetylcholinesterase, impacting neurotransmitter levels.

- Antimicrobial Action : The thiazole moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

- Antitumor Potential : Studies suggest that carbamate derivatives can induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various carbamates, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin (8) |

| Escherichia coli | 16 | Ciprofloxacin (16) |

Antitumor Activity

The compound was tested against several cancer cell lines, including A549 (lung cancer) and HEP2 (laryngeal carcinoma). The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 5 | Etoposide (10) |

| HEP2 | 3 | Doxorubicin (5) |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study by Kaissy et al. assessed the efficacy of this compound against Bacillus subtilis and Pseudomonas aeruginosa. The compound exhibited a zone of inhibition measuring 25 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity.

- Antitumor Research : Kumar et al. investigated the antitumor effects on HEP2 cells, where this compound showed significant cytotoxicity with an IC50 value of 3 µM. This indicates its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.